Mucochloric acid
Description
Historical Perspectives on Mucochloric Acid Chemistry
The study of this compound dates back to the late 19th century, with significant investigations conducted between 1880 and 1905 by chemists such as Hill and Simonis sci-hub.st. Early research focused on its preparation and basic chemical behavior. Methods for its synthesis included the reaction of beta,gamma-dichloropyromucic acid with bromine water or dilute nitric acid, and heating furfural (B47365) with manganese dioxide and hydrochloric acid drugfuture.comgoogle.com. These initial studies laid the groundwork for understanding the fundamental reactivity of this unique molecule sci-hub.st.
Structural Characteristics and Chemical Significance in Organic Chemistry
This compound possesses a highly functionalized structure, featuring a double bond conjugated with a carbonyl group, two chlorine atoms, and a carboxylic acid group mdpi.comresearchgate.net. It can exist in both cyclic (as 3,4-dichloro-5-hydroxy-2(5H)-furanone) and acyclic (as (Z)-2,3-dihalo-4-oxo-butenoic acid) forms in solution, with an equilibrium between the two mdpi.com. This tautomerism, along with the presence of multiple reactive centers, makes this compound a versatile building block in organic synthesis researchgate.netthieme-connect.de.
The two chlorine atoms in this compound exhibit different reactivities, allowing for selective structural transformations researchgate.net. The compound's structure is particularly conducive to reactions with nucleophiles, including N-, S-, O-, and Se-centered species, as well as phosphorus derivatives mdpi.comresearchgate.net. These reactions can lead to the substitution of chlorine atoms or the hydroxy group at the C5 position, depending on the reaction conditions mdpi.comresearchgate.nettandfonline.comresearchgate.net.
Overview of Research Trajectories and Evolving Applications
Academic research involving this compound has explored various synthetic routes and applications. Its utility as a synthon for the preparation of a wide array of heterocyclic compounds, such as 2(5H)-furanones, 2H-pyrrol-2-ones, and pyridazin-3(2H)-ones, has been a significant area of study researchgate.netthieme-connect.deresearchgate.nettsijournals.commdpi.comresearchgate.netnih.gov. Researchers have developed methods for the selective synthesis of substituted furanone derivatives through reactions with various nucleophiles and under different catalytic conditions mdpi.comresearchgate.nettandfonline.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netsemanticscholar.org.
Specific research findings highlight the reactivity of this compound in reactions such as reductive amination, leading to the formation of highly functionalized alpha,beta-unsaturated gamma-butyrolactams researchgate.netresearchgate.netnih.gov. It has also been used in Lewis acid-catalyzed reactions, such as Knoevenagel aldol (B89426) reactions and Friedel-Crafts hydroxyalkylation thieme-connect.deresearchgate.netresearchgate.net. Studies have also investigated its reactions with biological molecules, such as nucleosides, forming adducts nih.govnih.govnih.gov. The synthesis of glycoconjugates incorporating the this compound scaffold is another explored research trajectory mdpi.comnih.govsemanticscholar.org.
The ongoing research into this compound continues to uncover its potential as a versatile starting material for the synthesis of complex organic molecules with potential applications in various fields. thieme-connect.desioc-journal.cn
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2O3/c5-2(1-7)3(6)4(8)9/h1H,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMLZKVIXLWTCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(=C(C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859144 | |
| Record name | (2E)-2,3-Dichloro-4-oxobut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30859144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.96 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellowish solid; [CHEMINFO] Crystalline solid; [MSDSonline] | |
| Record name | Mucochloric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6210 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Flash Point |
212 °F (100 °C): closed cup | |
| Details | Sigma-Aldrich; Material Safety Data Sheet for Mucochloric Acid 6 pp. (February 1, 2006). Available from, as of August 1, 2008: https://www.sigmaaldrich.com/MSDS/MSDS/DisplayMSDSPage.do | |
| Record name | MUCOCHLORIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7230 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in chlorinated and oxygenated solvents, Slightly soluble in cold water; soluble in hot water, not benzene, alcohol. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1089 | |
| Record name | MUCOCHLORIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7230 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.001 [mmHg] | |
| Record name | Mucochloric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6210 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Monoclinic prisms from ether and ligroin, Plates from water | |
CAS No. |
87-56-9 | |
| Record name | 2-Butenoic acid, 2,3-dichloro-4-oxo-, (2Z)- | |
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| Record name | Mucochloric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.594 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | MUCOCHLORIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7230 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
127 °C | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1089 | |
| Record name | MUCOCHLORIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7230 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies for Mucochloric Acid and Its Precursors
Classical and Contemporary Synthesis Routes of Mucochloric Acid
The synthesis of this compound has evolved from classical multi-step processes to more streamlined, continuous operations. The primary methods involve the oxidation of furfural (B47365), conversion from dichloropyromucic acid, and emerging electrochemical techniques.
A prominent and commercially significant method for synthesizing this compound involves the direct oxidation and chlorination of furfural. This process is typically carried out in an aqueous solution of hydrochloric acid. nih.gov
In a common procedure, chlorine and furfural are concurrently added to a concentrated aqueous solution of hydrochloric acid. nih.gov The reaction is maintained at an elevated temperature, generally between 40°C and 110°C. nih.govnih.gov A molar ratio of at least 6 to 1 of chlorine to furfural is typically employed to ensure the complete conversion of the starting material. nih.gov Following the reaction, the solution is cooled, which causes the this compound to precipitate out of the solution, after which it can be separated by filtration. nih.gov
This method has been adapted for continuous production, which offers improved efficiency and yield. In a continuous process, the reactants are constantly fed into a reaction zone while a portion of the resulting solution is withdrawn for product isolation. nih.gov The mother liquor remaining after the crystallization of this compound can then be recycled back into the reactor for further processing. nih.gov An advancement in this continuous process involves maintaining the weight ratio of the added furfural to the reaction mixture at less than 1:100, which has been shown to significantly increase the yield of this compound. nih.gov
Table 1: Reaction Parameters for Furfural Chlorination
| Parameter | Value/Condition | Source(s) |
|---|---|---|
| Reactants | Furfural, Chlorine | nih.gov |
| Solvent/Medium | Aqueous Hydrochloric Acid | nih.gov |
| Molar Ratio (Chlorine:Furfural) | ≥ 6:1 | nih.gov |
| Temperature Range | 40°C - 110°C | nih.govnih.gov |
| Process Type | Batch or Continuous | nih.gov |
| Improved Yield Condition | Furfural to reaction mixture weight ratio < 1:100 | nih.gov |
Historically, this compound has also been prepared from dichloropyromucic acid (also known as β,γ-dichlorofuroic acid). This method is noted as one of the earlier, more complex, multi-step processes for producing this compound. The synthesis involves heating β,γ-dichlorofuroic acid with nitric acid. nih.gov While this pathway is documented, it is generally considered one of the less direct prior art methods compared to the more modern furfural oxidation routes. nih.gov
Electrochemical methods represent a contemporary approach to the oxidation of biomass-derived compounds like furfural. While the direct electrochemical synthesis of this compound is not widely reported, the electrochemical oxidation of furfural has been investigated for the production of other valuable chemicals. These studies provide insight into the behavior of furfural under electrochemical conditions.
Research has shown that the electrochemical oxidation of furfural can yield products such as furoic acid, maleic acid, and 5-hydroxy-furan-2(5H)-one, depending on the electrode material and reaction conditions. researchgate.netnih.gov For instance, using a platinum catalyst in an acidic electrolyte, the selectivity of the oxidation products is dependent on the applied potential. researchgate.net At lower potentials, furoic acid is a primary product, while at higher potentials, the reaction favors the formation of maleic acid and other oxygenated compounds. researchgate.net The use of a PbO₂ anode has been shown to be effective in converting furfural to maleic acid as the major product in an acidic medium. nih.gov
These electrochemical valorization pathways demonstrate the potential to use electricity to drive the oxidation of furfural, although specific conditions for the targeted synthesis of this compound via this route are still an area for further development.
Table 2: Products of Furfural Electrochemical Oxidation
| Electrode Material | Primary Product(s) | Source(s) |
|---|---|---|
| Platinum (Pt) | Furoic Acid, 5-Hydroxyfuroic Acid, Maleic Acid | researchgate.net |
| Lead Dioxide (PbO₂) | Maleic Acid | nih.gov |
| Copper Sulfide (CuS) | 2(5H)-Furanone | |
| Zinc-Platinum Alloy (ZnPt₃) | Furoic Acid |
Preparation of Key Intermediates for this compound Synthesis
The synthesis of this compound relies on the availability of key precursor molecules. The most significant of these is furfural, which is derived from renewable biomass.
Furfural is typically produced from lignocellulosic biomass, such as agricultural residues like corn cobs and oat hulls. The process involves the acid-catalyzed hydrolysis of pentosans (C5 polysaccharides) present in the hemicellulose fraction of the biomass. This hydrolysis yields pentose (B10789219) sugars, primarily xylose, which are then dehydrated to form furfural. This conversion is commonly achieved by heating the biomass with dilute acids like sulfuric or hydrochloric acid.
Dichloropyromucic acid, an intermediate in one of the classical synthesis routes for this compound, is a chlorinated derivative of furoic acid. Furoic acid itself can be produced by the oxidation of furfural. researchgate.net The preparation of dichloropyromucic acid would involve a chlorination step of a suitable furan (B31954) precursor.
Reactivity and Mechanistic Studies of Mucochloric Acid
Electrophilic and Nucleophilic Reaction Pathways
The chemical behavior of mucochloric acid is dictated by its electrophilic and nucleophilic centers. The carbon atoms double-bonded to chlorine and the carbonyl carbon are electrophilic and susceptible to nucleophilic attack. Conversely, the hydroxyl group can act as a nucleophile. This dual reactivity allows for a wide array of reactions, leading to the synthesis of numerous derivatives.
Nucleophilic substitution is a prominent reaction pathway for this compound, primarily involving the displacement of its chlorine atoms or the hydroxyl group at the C5 position. The course of these reactions is often dependent on the reaction conditions, such as the pH of the medium.
The reaction of this compound with thiols and thiophenols demonstrates the influence of reaction conditions on regioselectivity. Under acidic conditions, the hydroxyl group at the C5 position is substituted by the sulfur nucleophile. In contrast, basic conditions facilitate the substitution of one or both chlorine atoms by the arylthio group. benthamscience.com This differential reactivity allows for the controlled synthesis of various sulfur-containing furanone derivatives. For instance, treatment of this compound with thiophenols in an acidic medium in benzene (B151609) has been shown to produce 5-thioaryl derivatives in high yields. benthamscience.com When the reaction is carried out in the presence of triethylamine (B128534) in diethyl ether, substitution of the chlorine atoms occurs through an addition-elimination mechanism, yielding the corresponding thio-substituted products. benthamscience.com
Table 1: Reaction of this compound with Thiols/Thiophenols under Different Conditions
| Condition | Reactant | Site of Substitution | Product Type |
| Acidic | Thiophenols | C5-OH | 5-Thioaryl derivatives |
| Basic | Thiols/Thiophenols | C3/C4-Cl | 3/4-Thio-substituted derivatives |
This compound readily reacts with various amino compounds, including primary and secondary amines, as well as amino acid derivatives. The first direct reductive amination of this compound has been achieved by reacting it with a range of alkyl, aryl, and benzylamines, followed by an in-situ reduction. mdpi.com This one-pot procedure provides an efficient route to N-substituted 3,4-dichloro-1,5-dihydro-pyrrol-2-ones.
Furthermore, this compound has been shown to react with nucleosides such as adenosine (B11128) and cytidine (B196190). researchgate.netresearchgate.net In these reactions, the exocyclic amino groups of the nucleobases act as nucleophiles, attacking the this compound molecule. These reactions can lead to the formation of various adducts, including chloro- and bromopropenal derivatives and etheno adducts, depending on the reaction conditions. researchgate.netresearchgate.net For example, the reaction with adenosine and cytidine in dimethylformamide (DMF) yields 3-(N6-adenosinyl)-2-chloro-2-propenal and 3-(N4-cytidinyl)-2-chloro-2-propenal, respectively. researchgate.net
Table 2: Products from the Reaction of this compound with Amino Compounds
| Amino Compound | Reaction Type | Product |
| Alkyl/Aryl/Benzylamines | Reductive Amination | N-substituted 3,4-dichloro-1,5-dihydro-pyrrol-2-ones |
| Adenosine | Nucleophilic Substitution/Adduct Formation | 3-(N6-adenosinyl)-2-chloro-2-propenal, 1,N6-ethenoadenosine |
| Cytidine | Nucleophilic Substitution/Adduct Formation | 3-(N4-cytidinyl)-2-chloro-2-propenal, 3,N4-ethenocytidine |
N-acetylcysteine (NAC) and cysteine are well-known for their nucleophilic and antioxidant properties, primarily attributed to the thiol group (-SH) in their structures. nih.gov The inactivation of this compound by these molecules is predicated on the nucleophilic attack of the sulfur atom on the electrophilic centers of the this compound molecule. The thiol group of cysteine is a potent nucleophile and can react with electrophiles through various mechanisms, including Michael addition and substitution reactions. wikipedia.org
The proposed mechanism for the inactivation of this compound by cysteine and NAC involves the nucleophilic attack of the thiolate anion (RS⁻) on the electron-deficient carbon atoms of the furanone ring, particularly the vinylic carbons bearing the chlorine atoms. This attack would lead to the formation of a covalent adduct, effectively neutralizing the reactivity of this compound. This type of reaction is a plausible detoxification pathway, as the covalent modification would alter the chemical properties of this compound and likely render it inactive. The acetyl group in NAC enhances its stability and bioavailability, but the reactive moiety in the context of inactivating electrophiles remains the thiol group. nih.gov
While much of the reactivity of this compound centers on its halogen and hydroxyl substituents, the pseudo-aldehyde character at the C5 position also allows for reactions typical of carbonyl compounds.
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org Research has shown that 3,4-dihalo-2(5H)-furanones, such as this compound, can undergo Knoevenagel condensation at the C5 carbon. wikipedia.org This reaction occurs with compounds containing an active methylene (B1212753) group in the presence of a Lewis acid catalyst, such as indium(III) acetate (B1210297). wikipedia.org
The proposed mechanism involves the opening of the furanone ring in the presence of the Lewis acid and the active methylene compound. wikipedia.org This is followed by the condensation reaction and subsequent ring-closing to form a new, more complex furanone derivative. This reaction highlights the versatility of the C5 position of this compound, which can exhibit reactivity analogous to an aldehyde.
Table 3: Key Features of Knoevenagel Condensation with this compound
| Feature | Description |
| Reactants | This compound, Active methylene compounds |
| Reaction Site on this compound | C5 position |
| Catalyst | Lewis acid (e.g., In(OAc)₃) |
| General Mechanism | Nucleophilic addition followed by dehydration |
Reactions Involving Halogen Atom Transformations
The two chlorine atoms attached to the double bond of this compound are susceptible to nucleophilic substitution, providing a pathway to further derivatization. The reactivity of these halogen atoms is influenced by their position on the furanone ring.
Studies have shown that the chlorine atom at the C4 position is particularly reactive towards certain nucleophiles. For instance, in reactions with sulfur-containing compounds such as 2-mercaptoethanol (B42355) and thioglycolic acid under basic conditions, selective substitution of the C4-chlorine atom is observed. mdpi.com The reaction with thioglycolic acid can also lead to substitution at the C3 or C5 positions depending on the reaction conditions. mdpi.com
Furthermore, the reaction of this compound with nucleosides like adenosine and cytidine can result in the formation of halopropenal derivatives, indicating that the halogen atoms are involved in complex reaction cascades. nih.gov These transformations are significant in the context of the biological activity of this compound.
Ring-Opening and Rearrangement Mechanisms
The structural integrity of the furanone ring in this compound can be compromised under certain conditions, leading to ring-opening and rearrangement products.
In aqueous solutions, this compound undergoes a pH-dependent isomerization and hydrolytic degradation. who.int The hydrolysis of this compound can lead to the formation of mucoxychloric acid, a compound where the chlorine atom at the C3 position (alpha to the original aldehyde group in the open-chain form) is replaced by a hydroxyl group. acs.org
The mechanism of hydrolytic cleavage is influenced by the tautomeric equilibrium of this compound. In the presence of water, the cyclic hemiacetal can open to the acyclic aldehyde-carboxylic acid form. This open form can then undergo further reactions, including decarboxylation and the formation of various degradation products. The stability of this compound is significantly lower at higher pH values. who.int
The electrochemical reduction of this compound, an α,β-unsaturated lactone, is expected to proceed at the conjugated system. While specific studies on the electrochemical reduction of this compound are limited, the reduction of similar α,β-unsaturated lactones and cyclic enones has been investigated. nih.govrsc.org
The likely mechanism involves the transfer of electrons to the lowest unoccupied molecular orbital (LUMO) of the molecule, which is primarily located on the α,β-unsaturated system. This can lead to the saturation of the carbon-carbon double bond or the reduction of the carbonyl group. In some cases, electrochemical reduction can induce ring-opening reactions, as has been observed in the retro Baeyer–Villiger reaction of fullerene-fused lactones. rsc.orgresearchgate.net The specific products of the electrochemical reduction of this compound would depend on the electrode material, solvent, and applied potential.
Acid-Pseudo Acid Tautomerism and its Influence on Reactivity
This compound exhibits acid-pseudo acid tautomerism, existing in equilibrium between an open-chain form, 2,3-dichloro-4-oxobut-2-enoic acid, and a cyclic lactone form, 3,4-dichloro-5-hydroxy-2(5H)-furanone. acs.orgsci-hub.st This equilibrium is a critical factor influencing its chemical reactivity. nih.gov
The cyclic hemiacetal (pseudo-acid) form is generally predominant. acs.org However, the position of the equilibrium can be shifted by the solvent and the presence of acids or bases. In the presence of a base, the equilibrium shifts towards the open-chain (acyclic) form. nih.gov This acyclic form is believed to be the reactive species in certain reactions, such as the alkylation of amino groups in nucleosides. nih.gov
The hydroxyl group in the pseudo-acid form has properties typical of an alcohol and can undergo reactions such as esterification. The formation of esters of this compound proceeds via the cyclic structure, resulting in 3,4-dichloro-5-alkoxy-2(5H)-furanones. sci-hub.st The interplay between these two tautomeric forms is thus fundamental to understanding the diverse reaction pathways of this compound.
Derivatization and Transformational Chemistry of Mucochloric Acid
Synthesis of Furanone Derivatives
Mucochloric acid, itself a substituted 2(5H)-furanone, serves as an excellent starting point for the synthesis of a variety of furanone derivatives through reactions that maintain the core lactone structure while modifying its substituents.
Formation of 2(5H)-Furanone Structures
This compound, systematically named 3,4-dichloro-5-hydroxy-2(5H)-furanone, is a highly functionalized molecule that provides a robust scaffold for creating diverse 2(5H)-furanone derivatives. Its inherent structure, featuring two reactive chlorine atoms, a hydroxyl group, and a lactone ring, allows for selective chemical transformations. The 2(5H)-furanone moiety is a key structural feature found in numerous natural products and pharmacologically active compounds, making synthetic routes from affordable starting materials like this compound particularly valuable. The stability of the furanone ring allows for modifications at its various positions without disrupting the core structure.
Functionalization of the C5 Hydroxyl Group
The hydroxyl group at the C5 position of this compound is a prime site for derivatization, primarily through etherification and esterification reactions. These transformations yield a wide array of 5-alkoxy and 5-acyloxy furanone derivatives.
Etherification: The reaction of this compound with various alcohols in the presence of an acid catalyst leads to the formation of 5-alkoxy-3,4-dichloro-2(5H)-furanones. This method has been successfully used to prepare a range of esters, including methyl, allyl, vinyl, n-amyl, and n-dodecyl derivatives. nih.gov For instance, the reaction with l-menthol (B7771125) or l-borneol under acidic conditions produces the corresponding 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones.
Esterification: The C5 hydroxyl group can also be readily acylated. Treatment of this compound with acetic anhydride (B1165640) or benzoyl chloride results in the formation of mixed anhydrides, yielding products like 3,4-dichloro-5-acetoxy-2(5H)-furanone. nih.govreddit.com Similarly, reaction with methyl chloroformate produces 3,4-dichloro-5-methoxycarbonyloxy-5H-furan-2-one. reddit.com These acylated derivatives serve as important intermediates for further synthetic transformations. reddit.com
Table 1: Functionalization of the C5 Hydroxyl Group of this compound
| Reagent | Reaction Type | Product |
| Methyl Alcohol | Etherification | 3,4-dichloro-5-methoxy-2(5H)-furanone nih.gov |
| Allyl Alcohol | Etherification | 3,4-dichloro-5-allyloxy-2(5H)-furanone nih.gov |
| Vinyl Acetate (B1210297) | Etherification | 3,4-dichloro-5-vinyloxy-2(5H)-furanone nih.gov |
| Acetic Anhydride | Esterification | 3,4-dichloro-5-acetoxy-2(5H)-furanone nih.govreddit.com |
| Benzoyl Chloride | Esterification | Mucochloric benzoic anhydride nih.gov |
| Phenyl Isocyanate | Carbamoylation | Mucochloric carbanilic anhydride nih.gov |
Synthesis of Pyrrol-2-one and Lactam Derivatives
A significant transformation of this compound involves the replacement of the endocyclic oxygen atom with nitrogen, converting the furanone ring into a lactam (pyrrol-2-one) structure. This is most effectively achieved through reductive amination.
Reductive Amination Pathways
The direct reductive amination of this compound provides a simple and efficient one-pot method for preparing highly functionalized α,β-unsaturated γ-butyrolactams. nih.gov This reaction proceeds by treating this compound with a variety of primary amines, including alkyl, aryl, and benzylamines, followed by in-situ reduction. nih.gov This pathway efficiently yields N-substituted 3,4-dichloro-1,5-dihydro-pyrrol-2-ones, which are valuable scaffolds in medicinal chemistry. nih.gov
N-Alkylation and N-Arylation Strategies
The strategy for producing N-alkylated and N-arylated pyrrol-2-one derivatives from this compound is integrated directly into the reductive amination pathway. The choice of the primary amine (R-NH₂) in the initial step dictates the nature of the N-substituent on the final lactam product. The reaction with various aliphatic and aromatic amines directly affords the corresponding N-alkyl and N-aryl 3,4-dichloropyrrole-2-one derivatives. nih.gov This method allows for the incorporation of a wide range of substituents onto the nitrogen atom in a single synthetic operation, making it a highly convergent and efficient strategy.
Table 2: Synthesis of Pyrrol-2-one Derivatives via Reductive Amination
| Amine Reactant | Resulting N-Substituent | Product Class |
| Alkylamines (e.g., Propylamine) | N-Alkyl | N-Alkyl-3,4-dichloro-1,5-dihydro-pyrrol-2-one nih.gov |
| Arylamines (e.g., Aniline) | N-Aryl | N-Aryl-3,4-dichloro-1,5-dihydro-pyrrol-2-one nih.gov |
| Benzylamines | N-Benzyl | N-Benzyl-3,4-dichloro-1,5-dihydro-pyrrol-2-one nih.gov |
Construction of Sulfur and Nitrogen-Containing Heterocycles
Beyond simple substitutions, this compound is a precursor for the construction of other heterocyclic systems containing sulfur or additional nitrogen atoms, often involving ring-opening and re-cyclization or nucleophilic substitution of its halogen atoms.
The reaction of this compound derivatives with sulfur nucleophiles is a common method for introducing sulfur into the molecule. For instance, 5-alkoxy-3,4-dihalo-2(5H)-furanones react regioselectively with aromatic thiols in the presence of a base to afford 4-thiosubstituted products. These resulting thioethers can be subsequently oxidized using reagents like hydrogen peroxide to form the corresponding sulfones. Another method involves using dimethyl sulfoxide (B87167) (DMSO) for the sulfur-functionalization of 3,4-dihalo-2(5H)-furanones, which can yield 4-methylthio derivatives.
For the construction of nitrogen-containing heterocycles, a key transformation is the reaction of this compound with hydrazine (B178648). This reaction converts the furanone ring into a six-membered diazine ring system. Specifically, the condensation of this compound with hydrazine sulfate (B86663) under the catalysis of sodium acetate yields 4,5-dichloro-3(2H)-pyridazinone. google.com This transformation provides a direct route from the five-membered furanone scaffold to the six-membered pyridazinone core, which is prevalent in many biologically active compounds.
Table 3: Synthesis of Sulfur and Nitrogen Heterocycles from this compound
| Reagent(s) | Heterocyclic Product | Description |
| Aryl thiols, then H₂O₂ | 4-Arylthio-2(5H)-furanones and 4-Arylsulfonyl-2(5H)-furanones | Nucleophilic substitution of halogen followed by oxidation. |
| Hydrazine Sulfate / Sodium Acetate | 4,5-dichloro-3(2H)-pyridazinone google.com | Ring transformation of furanone to pyridazinone. google.com |
Synthesis of Thioether Derivatives
The reaction of this compound with aromatic and heterocyclic thiols leads to the formation of various sulfur-containing products. The course of the reaction is dependent on the reaction conditions. Under basic conditions, substitution of one or both chlorine atoms by arylthio groups occurs. tandfonline.com In contrast, under acidic conditions, the hydroxyl group at the C5 position is substituted. tandfonline.com This differential reactivity allows for the synthesis of a range of di- and trisubstituted thioether derivatives. tandfonline.com
In a notable transformation, the reaction of this compound with certain thiols can lead to the formation of an acyclic product, di-p-tolyl-2,3-bis-(p-tolylthio)butanedithioate. researchgate.net The structures of these synthesized thioether derivatives are typically confirmed using spectroscopic methods such as IR, 1H, and 13C NMR, with single crystal X-ray diffraction being used for definitive structural elucidation in some cases. tandfonline.com
A modern approach to thioether synthesis involves a thiol-free organocatalytic protocol. This method utilizes inexpensive alcohols and aryl chlorides under mild conditions to produce a variety of aryl alkyl thioethers. nih.gov The process is initiated by a thiolate organocatalyst that, upon light excitation, activates aryl chlorides for subsequent reaction with a sulfur source like tetramethylthiourea (B1220291) and an alcohol, ultimately forming the thioether. nih.gov
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |
| This compound | Aromatic/Heterocyclic thiols | Basic | Chlorine substitution | tandfonline.com |
| This compound | Aromatic/Heterocyclic thiols | Acidic | Hydroxyl substitution | tandfonline.com |
| Aryl chlorides | Alcohols | Organocatalyst, light | Aryl alkyl thioethers | nih.gov |
Preparation of Pyridazinone Derivatives
Pyridazinone derivatives, a class of heterocyclic compounds with a broad spectrum of biological activities, can be synthesized from this compound precursors. The synthesis often involves the reaction of a this compound-derived intermediate with hydrazine hydrate (B1144303). For instance, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones can be prepared by refluxing 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones with hydrazine hydrate in ethanol. nih.gov
Further transformations of these pyridazinone cores can lead to a variety of fused heterocyclic systems. For example, reaction with phosphorus oxychloride can yield chloropyridazine derivatives, while treatment with phosphorus pentasulfide affords the corresponding pyridazinethione. nih.gov Additionally, condensation reactions with various aldehydes and subsequent cyclization reactions can be employed to construct more complex pyridazinone-containing molecules. mdpi.commdpi.com
| Starting Material | Reagents | Product | Reference |
| 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones | Hydrazine hydrate, ethanol | 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones | nih.gov |
| 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | Phosphorus oxychloride | 3-chloropyridazine derivative | nih.gov |
| 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | Phosphorus pentasulfide | Pyridazinethione derivative | nih.gov |
| Pyridazin-3(2H)-one | Aromatic aldehydes | 4-substituted pyridazin-3(2H)-ones | mdpi.com |
| 3-oxo-2-arylhydrazonopropanals | Active methylene (B1212753) compounds, acetic anhydride | Pyridazin-3-one derivatives | mdpi.com |
Formation of Glycoconjugates
This compound and its analogs can be linked to sugar derivatives to form glycoconjugates, which are of interest in medicinal chemistry. nih.govnih.gov A common strategy for this conjugation is the "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition. nih.gov This involves preparing a sugar derivative with an azide (B81097) group and a this compound derivative with a terminal alkyne. The two fragments are then joined via a stable 1,2,3-triazole linker. nih.gov
The synthesis begins with the modification of this compound to introduce a propargyl group. This can be achieved by reacting this compound with propargyl alcohol in the presence of an acid catalyst. nih.gov Separately, various sugar molecules are converted into their corresponding azido (B1232118) derivatives. The final step involves the cycloaddition reaction between the propargyl-functionalized this compound derivative and the sugar azide, typically catalyzed by a copper(I) source and a reducing agent like sodium ascorbate. nih.gov This methodology allows for the creation of a library of glycoconjugates with varying sugar moieties and aglycone cores derived from this compound. nih.govnih.gov
| This compound Derivative | Sugar Derivative | Coupling Method | Linker | Reference |
| Propargyl derivative of 3,4-dichloro-furan-2(5H)-one | Sugar azide | Copper(I)-catalyzed azide-alkyne cycloaddition | 1,2,3-triazole | nih.gov |
| Propargyl derivative of 2H-pyrrol-2-one | Sugar azide | Copper(I)-catalyzed azide-alkyne cycloaddition | 1,2,3-triazole | nih.gov |
Generation of Acyclic Unsaturated Dihalogenated Compounds
This compound is a valuable precursor for the synthesis of stereodefined acyclic unsaturated dihalogenated compounds. researchgate.net These transformations often involve ring-opening of the furanone core. The presence of two distinct halogen atoms in mucohalic acids (like mucochloric and mucobromic acids) allows for selective reactions, making them versatile building blocks in organic synthesis. researchgate.net
For instance, muconic acid, a related dicarboxylic acid, can be converted to its corresponding acyl chloride, muconoyl chloride. Friedel-Crafts acylation of arenes with muconoyl chloride yields unsaturated E,E-1,6-diketones. figshare.com While not directly from this compound, this demonstrates a pathway from a related structure to acyclic unsaturated compounds. Further research is focused on leveraging the unique functionalities of this compound for the controlled synthesis of various acyclic dihalogenated derivatives. researchgate.net
Synthesis of Phosphonates and Related Phosphorus Compounds
Phosphonic acids and their derivatives are a significant class of compounds with applications in various fields, and this compound can serve as a scaffold for their synthesis. nih.gov The general preparation of phosphonic acids often involves the dealkylation of dialkyl phosphonates. nih.govresearchgate.net This can be achieved under acidic conditions, for example, by refluxing with concentrated hydrochloric acid, or through the McKenna procedure, which utilizes bromotrimethylsilane (B50905) followed by methanolysis. nih.govresearchgate.net
While direct synthesis of phosphonates from this compound is a specialized area, the principles of phosphonate (B1237965) synthesis can be applied to this compound derivatives. For example, a derivative of this compound containing a suitable leaving group could potentially undergo a Michaelis-Arbuzov reaction with a trialkyl phosphite (B83602) to introduce a phosphonate group. researchgate.net This would involve the nucleophilic attack of the phosphite on an electrophilic carbon of the this compound derivative, followed by rearrangement to form the stable phosphonate.
| Precursor | Reagents | Product | Method | Reference |
| Dialkyl phosphonates | Concentrated HCl | Phosphonic acids | Acid hydrolysis | nih.gov |
| Dialkyl phosphonates | Bromotrimethylsilane, Methanol (B129727) | Phosphonic acids | McKenna procedure | researchgate.net |
| Alkyl halide | Trialkyl phosphite | Dialkyl phosphonate | Michaelis-Arbuzov reaction | researchgate.net |
Formation of Anhydrides and Mixed Anhydrides
This compound can be readily dehydrated to form its anhydride. This is typically achieved by refluxing in a solvent like benzene (B151609) or chlorobenzene (B131634) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or benzenesulfonic acid. sci-hub.st The anhydride of this compound has been isolated in two stereoisomeric forms, presumed to be the racemic and meso modifications of bis-(3,4-dichloro-2(5)-furanonyl) ether. sci-hub.st
Mixed anhydrides of this compound can also be prepared. For example, reaction with acetic anhydride or acetyl chloride yields the corresponding mixed anhydride. sci-hub.st Similarly, treatment of this compound with benzoyl chloride at elevated temperatures results in the formation of mucochloric benzoic anhydride in high yield. sci-hub.st These reactions proceed through the nucleophilic attack of the this compound hydroxyl group on the carbonyl carbon of the acid chloride or anhydride, followed by the elimination of a leaving group.
| Reactant 1 | Reactant 2 | Product | Reference |
| This compound | - | Mucochloric anhydride | sci-hub.st |
| This compound | Acetic anhydride/Acetyl chloride | Mucochloric acetic anhydride | sci-hub.st |
| This compound | Benzoyl chloride | Mucochloric benzoic anhydride | sci-hub.st |
Advanced Spectroscopic and Structural Elucidation of Mucochloric Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of mucochloric acid in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is relatively simple, consistent with its small structure. It typically shows a distinct signal for the aldehydic proton and another for the acidic proton of the carboxyl group. The chemical shift of these protons provides valuable information about the electronic environment within the molecule. For instance, in deuterated methanol (B129727) (CD₃OD), the protons of this compound would exhibit characteristic chemical shifts.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal. Key resonances include those for the carbonyl carbon of the carboxylic acid, the aldehydic carbonyl carbon, and the two sp² hybridized carbons of the double bond. The chemical shifts are indicative of the functional groups and their positions.
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity within this compound derivatives. COSY experiments would reveal scalar coupling between protons, while HSQC would correlate proton signals with their directly attached carbon atoms, confirming the C-H framework of the molecule and its derivatives. mdpi.com These techniques are particularly useful in the structural analysis of more complex derivatives where the simple 1D spectra may be ambiguous. mdpi.com
| Technique | Observed Features | Information Gained |
|---|---|---|
| ¹H NMR | Signals for aldehydic and carboxylic acid protons. | Provides information on the proton environment. |
| ¹³C NMR | Resonances for carbonyl and olefinic carbons. | Elucidates the carbon framework of the molecule. |
| 2D NMR (COSY, HSQC) | Cross-peaks indicating proton-proton and proton-carbon correlations. | Confirms atomic connectivity and assists in unambiguous structure assignment of derivatives. |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. photothermal.com The resulting spectra serve as a molecular "fingerprint," allowing for the identification of functional groups and providing insights into molecular structure and bonding.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its functional groups. nist.gov Key vibrational modes include:
O-H Stretching: A broad band typically observed in the 3400-2400 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid group.
C=O Stretching: Strong, sharp absorptions are expected between 1700 and 1800 cm⁻¹. The spectrum may show distinct peaks for the carboxylic acid carbonyl and the aldehydic carbonyl, often influenced by conjugation and hydrogen bonding.
C=C Stretching: An absorption band in the 1600-1680 cm⁻¹ region, indicative of the carbon-carbon double bond.
C-Cl Stretching: Vibrations associated with the carbon-chlorine bonds typically appear in the fingerprint region below 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light, providing information about molecular vibrations that cause a change in polarizability. photothermal.com For this compound, Raman spectra would be particularly sensitive to the vibrations of the C=C double bond and the C-Cl bonds. This technique is highly effective for analyzing samples in aqueous solutions and for studying the low-frequency modes that are important in distinguishing between different crystalline forms (polymorphs). thermofisher.comnih.gov The analysis of vibrational spectra from both IR and Raman can provide a more complete picture of the molecule's structure and bonding. americanpharmaceuticalreview.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 3400-2400 | Broad, Strong |
| C=O Stretch (Carbonyls) | 1800-1700 | Strong |
| C=C Stretch | 1680-1600 | Medium |
| C-Cl Stretch | < 800 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound, Electron Ionization (EI) is a common MS technique. In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight (approximately 168 g/mol for the most common isotopes). nist.gov The isotopic pattern of the molecular ion peak is characteristic of a molecule containing two chlorine atoms, with the M+2 peak being approximately 65% of the intensity of the M peak.
The fragmentation pattern provides structural clues. Common fragmentation pathways for this compound may include the loss of small, stable molecules such as water (H₂O), carbon monoxide (CO), chlorine (Cl), and hydrochloric acid (HCl). The analysis of these fragment ions helps to confirm the presence of the various functional groups and their arrangement within the molecule. nist.gov
| Feature | Description | Significance |
|---|---|---|
| Molecular Ion (M⁺) | Peak corresponding to the intact molecule's mass. | Confirms the molecular weight. nist.gov |
| Isotope Pattern | Characteristic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). | Confirms the number of chlorine atoms. |
| Fragment Ions | Peaks at lower m/z values resulting from the breakdown of the molecular ion. | Provides structural information based on fragmentation pathways (e.g., loss of CO, Cl). nist.gov |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.
This compound crystallizes from solvents like ether and ligroin to form monoclinic prisms. nih.gov While detailed crystallographic data for this compound itself is not widely published, studies on its derivatives, such as its pseudoanhydrides, have been performed. researchgate.net For example, the thermal or chemical dehydration of this compound yields diastereomeric pseudoanhydrides, whose crystal structures have been determined. researchgate.net
A crystallographic study would reveal the planarity of the butenoic acid backbone, the specific conformation of the aldehyde and carboxylic acid groups, and the nature of the intermolecular hydrogen bonding in the crystal lattice. This hydrogen bonding, primarily involving the carboxylic acid groups, would be a dominant feature in the solid-state packing.
Analysis of Stereoisomeric Forms and Crystal Polymorphism
Stereoisomerism: The dehydration of this compound results in the formation of a pseudoanhydride, bis-(3,4-dichloro-2(5)-furanonyl) ether. sci-hub.st This molecule contains two asymmetric carbon atoms, leading to the existence of stereoisomers. These have been isolated as two different forms: a meso compound and a racemic mixture (a pair of enantiomers). researchgate.netsci-hub.st X-ray crystallography has been used to distinguish between these diastereomers, revealing different crystal packing and symmetry. The meso form crystallizes in the monoclinic system, while the racemate crystallizes in the tetragonal space group. researchgate.net
Crystal Polymorphism: Polymorphism is the ability of a solid material to exist in more than one crystal structure. wikipedia.org Different polymorphs of a compound can exhibit different physical properties, including melting point, solubility, and stability. While extensive studies on the polymorphism of this compound itself are not prominent, the existence of different crystalline forms for its derivatives (like the meso and racemic pseudoanhydrides) highlights the potential for polymorphic behavior in this class of compounds. researchgate.net The study of polymorphism is crucial in materials science and pharmaceuticals, as the specific crystal form can significantly impact a compound's properties and performance. ijsra.netresearchgate.net Vibrational spectroscopy (IR and Raman) is a key tool for distinguishing between different polymorphic forms, as the variations in crystal packing lead to subtle but measurable differences in their spectra. americanpharmaceuticalreview.com
Computational and Theoretical Investigations of Mucochloric Acid
Quantum Chemical Calculations (e.g., DFT, QSAR)
Quantum chemical calculations are fundamental to modern chemical research, offering a window into the electronic structure and energetic properties of molecules. Methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) are pivotal in this domain. While specific, in-depth DFT studies exclusively focused on mucochloric acid are not extensively detailed in available literature, the principles of these methods allow for a robust theoretical framework to understand its behavior.
The electronic structure of a molecule is key to its reactivity. Frontier Molecular Orbital (FMO) theory is a central concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. For this compound, with its electron-withdrawing chlorine atoms and conjugated system, the LUMO is expected to be at a relatively low energy level, making it a good electrophile susceptible to attack by nucleophiles.
Global reactivity descriptors, derived from the energies of these frontier orbitals, quantify the chemical reactivity of a molecule. These descriptors provide a numerical basis for predicting how a molecule will behave in a chemical reaction.
Table 1: Key Global Reactivity Descriptors in Conceptual DFT
| Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The tendency of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |
These formulas provide approximations used in conceptual DFT to predict molecular reactivity.
Local reactivity descriptors, such as the Fukui function, go a step further by identifying the specific atoms within a molecule that are most likely to be involved in electrophilic or nucleophilic attack. For this compound, these calculations would likely pinpoint the carbon atoms of the C=C double bond and the carbonyl carbon as primary sites for nucleophilic attack.
Computational modeling is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the potential energy surface of a reaction. This allows for the determination of activation energies, which are crucial for understanding reaction rates and identifying the most favorable reaction pathway.
For this compound, computational models can be used to investigate its various transformations, such as nucleophilic substitution, ring-opening, and amination reactions. For instance, modeling the reaction of this compound with an amine could confirm whether the reaction proceeds via a direct substitution of a chlorine atom or through an initial ring-opening mechanism. These models can help rationalize experimental observations, such as why certain nucleophiles attack specific positions on the furanone ring.
This compound can exist in different forms, primarily a cyclic lactone form (3,4-dichloro-5-hydroxy-2(5H)-furanone) and an open-chain aldehyde form ((Z)-2,3-dichloro-4-oxobut-2-enoic acid). nih.gov Computational methods can predict the relative stability of these tautomers by calculating their ground-state energies. Such calculations can also determine the energy barriers for interconversion between these forms, providing insight into their equilibrium in different environments, such as in various solvents or at different pH levels. nih.gov This is crucial as the reactivity of this compound can be dependent on which tautomeric form is predominant under specific reaction conditions. nih.gov
In Silico Studies of Molecular Interactions (e.g., with Nucleophiles)
In silico studies allow for the detailed investigation of how this compound interacts with other molecules, particularly nucleophiles. The high reactivity of this compound is attributed to its unique structure: a carbonyl group conjugated with a double bond, a hydroxyl group on the C5 carbon, and two reactive halogen atoms at the C3 and C4 positions. mdpi.com
This compound readily reacts with a wide range of nucleophiles. mdpi.com
Amines : The reaction with amines can lead to the formation of highly functionalized γ-butyrolactams through reductive amination. nih.govmdpi.com In the presence of bases, the equilibrium of this compound can shift towards the acyclic form, which then reacts with the amino groups of nucleosides like adenosine (B11128) and cytidine (B196190). nih.govnih.gov
Thiols : Reactions with sulfur-containing nucleophiles, such as thioglycolic acid and glutathione, typically result in the substitution of the chlorine atom at the C4 position. mdpi.com
Phenols : Phenols and their derivatives can act as efficient nucleophiles, reacting with this compound derivatives to form 5-phenoxy products. mdpi.com
Molecular docking, a common in silico technique, could be used to simulate the interaction of this compound with the active sites of enzymes or other biological macromolecules. This would involve predicting the preferred binding orientation and affinity of the molecule to its target, providing insights into its potential biological activity and mechanism of action.
Mechanistic Insights from Theoretical Models
Theoretical models provide a framework for understanding the underlying principles that govern the reactivity and reaction mechanisms of this compound.
One key insight is the dual existence of this compound in cyclic and acyclic forms, with the equilibrium being influenced by the reaction environment. mdpi.com Theoretical models can explain how the presence of a base facilitates the ring-opening to the more reactive acyclic aldehyde, which then participates in reactions like the Knoevenagel condensation or reactions with nucleobases. nih.gov
Furthermore, theoretical models can rationalize the regioselectivity observed in nucleophilic substitution reactions. The two chlorine atoms on the furanone ring have different reactivities, and computational analysis of the electronic structure (e.g., through mapping the molecular electrostatic potential) can show which carbon atom is more electrophilic and thus more susceptible to attack. For example, in reactions with sulfur derivatives, the substitution preferentially occurs at the C4 carbon. mdpi.com Theoretical models can elucidate the electronic and steric factors that favor this outcome over substitution at the C3 position. These models can describe the reaction as proceeding through a classic nucleophilic acyl substitution mechanism, involving the formation of a tetrahedral intermediate, or potentially through a nucleophilic aromatic-like substitution on the electron-deficient double bond. masterorganicchemistry.com
By integrating data from quantum chemical calculations and reaction modeling, a comprehensive picture of this compound's chemical behavior emerges, guiding synthetic efforts and deepening the fundamental understanding of this highly reactive molecule.
Environmental Chemistry and Transformation Pathways of Mucochloric Acid
Formation as a Disinfection Byproduct
Mucochloric acid (MCA) is recognized as a disinfection byproduct (DBP) that can form during the chemical treatment of water. easychem.orggnest.orgnih.gov Its presence in treated water is a subject of environmental and health concern. researchgate.net
Pathways from Organic Matter Chlorination
Chlorination of natural organic matter (NOM), particularly humic substances and fulvic acids present in source water, is a significant pathway for the formation of this compound. researchgate.netnih.govnih.govoecd.orgacs.orgeurochlor.org Studies have shown that under conditions of decreasing pH and adequate concentrations of humic acid and chlorine, MCA can be generated from the chlorination of organic non-volatile substances within humic and fulvic acids. researchgate.net MCA has been detected in various water samples treated with chlorine, including natural humic water and drinking water. oecd.org Research involving bench-scale experiments with different source waters has confirmed the formation of MCA during chlorination. eurochlor.org
Ozonation Byproducts
This compound has also been identified as a byproduct of ozonation processes, particularly during the oxidative degradation of certain chlorinated organic compounds. researchgate.netd-nb.info For instance, MCA was found to be an ozonation product during the degradation of 1,2-dichlorobenzene (B45396). researchgate.netd-nb.info Catalytic ozonation, utilizing metal-loaded catalysts such as V₂O₅ loaded on metal oxides (Al₂O₃, SiO₂, and TiO₂) or Fe/TiO₂, has been shown to efficiently convert 1,2-dichlorobenzene into this compound. d-nb.inforesearchgate.netnih.govacs.orgfrontiersin.org In these catalytic ozonation processes, MCA was often identified as a main oxidation product, with high conversion and selectivity observed under specific experimental conditions. researchgate.net
Environmental Fate and Degradation Mechanisms
The environmental fate of this compound is influenced by various abiotic processes, including hydrolysis, photolysis, and reactions with environmental radicals. If released to soil, this compound is expected to exhibit very high mobility. nih.gov
Hydrolysis in Aqueous Systems
Based on its chemical structure and the absence of functional groups typically susceptible to hydrolysis under normal environmental conditions, this compound is generally not expected to undergo significant hydrolysis in the environment. nih.govoecd.org However, some research indicates that mucohalic acids, including MCA, can react in basic aqueous media with hydroxide (B78521) ions (OH⁻). nih.gov
Photolytic Degradation Pathways
This compound contains chromophores, structural features that absorb light, at wavelengths greater than 290 nm. nih.gov This property suggests that MCA may be susceptible to direct photolysis when exposed to sunlight. nih.gov Photodegradation in the air is also expected under environmental conditions. oecd.org
Reaction with Environmental Radicals (e.g., Hydroxyl Radicals)
Vapor-phase this compound in the atmosphere is subject to degradation through reactions with photochemically-produced hydroxyl radicals (•OH). nih.govoecd.org Hydroxyl radicals are highly reactive species that play a significant role in the oxidation and degradation of organic pollutants in the environment. researchgate.net The estimated half-life for the reaction of vapor-phase MCA with hydroxyl radicals in the air is approximately 21 hours. nih.govoecd.org The rate constant for this reaction at 25 °C has been estimated to be 1.8 x 10⁻¹¹ cm³/molecule-sec, which corresponds to an atmospheric half-life of about 21 hours at a typical atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter. nih.gov In aqueous systems, while not hydrolysis in the traditional sense, mucohalic acids can undergo kinetically significant reactions with hydroxide ions at moderately basic pH, involving nucleophilic attack by OH⁻. nih.gov
Catalytic Oxidation Studies for Environmental Remediation
Catalytic oxidation processes have been explored for the remediation of organic pollutants, and this compound has been identified as both a potential product and a target for degradation in such systems. Advanced Oxidation Processes (AOPs), including those involving ozonation and catalysts, are considered potent technologies for degrading a broad spectrum of organic pollutants. researchgate.net
In studies investigating the oxidative degradation of 1,2-dichlorobenzene using ozonation catalyzed by metal oxides, this compound has been identified as a main oxidation product. researchgate.netdntb.gov.uadntb.gov.uacolab.wsresearchgate.net For instance, in the ozone-initiated oxidation of 1,2-dichlorobenzene in an aqueous system catalyzed by V₂O₅ supported on metal oxides (Al₂O₃, SiO₂, and TiO₂), this compound was found to be the primary oxidation product. researchgate.net With 5% V₂O₅ loading on these supports, 100% conversion of 1,2-dichlorobenzene and 100% selectivity towards this compound were observed after 5 hours of ozonation. researchgate.net
Another study exploring manganese-loaded γ-Al₂O₃ and SiO₂ catalysts in the ozone-initiated oxidation of 1,2-dichlorobenzene also identified this compound and 3,4-dichloro-2,5-furandione as products. colab.ws The 5% Mn/SiO₂ catalyst showed high activity, resulting in a 44% conversion of 1,2-dichlorobenzene and an 88% selectivity towards this compound. colab.ws This study indicated that initially formed 3,4-dichloro-2,5-furandione transformed into this compound. colab.ws
These findings highlight that while catalytic oxidation can be effective in transforming other chlorinated compounds, it can also lead to the formation of this compound as an intermediate product. Further research is necessary to explore catalytic oxidation methods specifically aimed at the complete degradation of this compound itself for environmental remediation purposes. AOPs generate highly oxidizing species like hydroxyl radicals, which can degrade organic molecules. researchgate.net The application of AOPs for the degradation of organic pollutants like Paraquat has shown potential due to their efficiency and non-toxic properties. researchgate.net Future catalytic oxidation studies could focus on optimizing conditions and catalysts to mineralize this compound rather than producing it.
Table 1: Formation of this compound from 1,2-Dichlorobenzene Ozonation with Metal Oxide Catalysts
| Catalyst System | Substrate | Process | Main Product | Conversion (%) | Selectivity to MCA (%) | Reference |
| 5% V₂O₅/Al₂O₃ | 1,2-Dichlorobenzene | Ozonation | This compound | 100 (5h) | 100 (5h) | researchgate.net |
| 5% V₂O₅/SiO₂ | 1,2-Dichlorobenzene | Ozonation | This compound | 100 (5h) | 100 (5h) | researchgate.net |
| 5% V₂O₅/TiO₂ | 1,2-Dichlorobenzene | Ozonation | This compound | 100 (5h) | 100 (5h) | researchgate.net |
| 5% Mn/SiO₂ | 1,2-Dichlorobenzene | Ozonation | This compound | 44 | 88 | colab.ws |
| 2.5% Ni/γ-Al₂O₃ | 1,2-Dichlorobenzene | Ozonation | Not specified (MCA identified as product) | 65 (24h) | Not specified | researchgate.net |
Mucochloric Acid As a Versatile Building Block in Complex Organic Synthesis
Strategic Utility in the Synthesis of Functionalized Butenolides and Butenolactams
Mucochloric acid is a key starting material for the synthesis of functionalized butenolides and butenolactams. thieme-connect.de These five-membered heterocyclic compounds are prevalent in numerous natural products and exhibit a broad spectrum of biological activities. researchgate.netbenthamdirect.comnih.gov The inherent structure of this compound, which can exist in both open-chain and cyclic forms, provides a versatile platform for constructing these ring systems. google.com
One approach involves the Lewis acid catalyzed addition of active methylene (B1212753) compounds to this compound, leading to the formation of γ-substituted γ-butenolides. acs.orgacs.orgresearchgate.net Indium acetate (B1210297) has been identified as an efficient catalyst for this type of Knoevenagel aldol (B89426) reaction. acs.orgacs.org
Furthermore, this compound is utilized in the synthesis of butenolactams through reductive amination reactions with various amines. nih.govmdpi.comresearchgate.netcapes.gov.br This process typically involves the reaction of this compound with an amine, followed by reduction, providing an efficient route to N-substituted 3,4-dichloro-1,5-dihydropyrrol-2-ones. capes.gov.br For instance, reductive amination with 2,4-dimethoxybenzylamine (B23717) followed by reduction and deprotection has been used to synthesize β-substituted γ-butyrolactams. researchgate.netrsc.org
This compound derivatives have also been incorporated into more complex structures, such as 1,2,3-triazole–butenolide conjugates, synthesized via click chemistry reactions. nih.govmdpi.com This highlights its utility in assembling hybrid molecules with potential biological relevance.
Precursor for Advanced Heterocyclic Compounds
Beyond butenolides and butenolactams, this compound serves as a precursor for a variety of other advanced heterocyclic compounds. researchgate.netbenthamdirect.com Its reactive centers allow for diverse chemical transformations, enabling the construction of different ring systems. researchgate.net
Reactions of this compound with sulfur derivatives, such as aromatic and heterocyclic thiols, can lead to the formation of sulfur-containing heterocycles. researchgate.netinnovareacademics.inresearchgate.nettandfonline.com Under basic conditions, substitution of chlorine atoms can occur, while in acidic media, the hydroxyl group at C5 may be substituted. innovareacademics.inresearchgate.nettandfonline.com
This compound has also been employed in the synthesis of pyridazinones. Reaction with hydrazine (B178648) or substituted hydrazines under appropriate conditions can yield 4,5-dichloro-3-pyridazones. researchgate.net
The molecule's inherent structure, containing a dihalogenated alkene and aldehyde/carboxylic acid functionalities, facilitates its conversion into various heterocyclic scaffolds through different reaction pathways. researchgate.netwikipedia.org
Role in the Preparation of Precursors for Agrochemicals
This compound and its derivatives play a role in the synthesis of precursors for agrochemically important substances. researchgate.netbenthamdirect.cominnovareacademics.in The versatility of mucohalic acids allows for their transformation into compounds with potential applications in the agricultural sector, such as herbicides. nih.gov
While specific detailed examples of agrochemical precursor synthesis solely from this compound in the provided results are limited, the general mention of its utility in this area within the context of mucohalic acids indicates its potential. researchgate.netbenthamdirect.cominnovareacademics.in The ability to synthesize various substituted heterocyclic and acyclic dihalogenated compounds from this compound contributes to its value in this field. researchgate.netbenthamdirect.com
Applications in the Synthesis of Natural Product Analogues
The furanone core structure present in this compound is a common motif in many natural products with diverse biological activities. researchgate.netbenthamdirect.comnih.gov This makes this compound a valuable starting material for the synthesis of natural product analogues. researchgate.netbenthamdirect.com
Analogues of furanone-based natural products, such as rubrolide, have been synthesized using mucohalic acids. nih.govmdpi.comacs.org These synthetic analogues can exhibit biological activities similar to or modified from the parent natural products. nih.govacs.org
The synthesis of glycoconjugates containing the 3,4-dichloro-furan-2(5H)-one or 2H-pyrrol-2-one core, derived from this compound, exemplifies its use in creating analogues of biologically active compounds. nih.govmdpi.comorcid.org These glycoconjugates have shown anticancer activity, demonstrating the potential of this compound in developing new therapeutic agents inspired by natural structures. nih.govmdpi.com
Design of Novel Multifunctionalized Synthons
This compound's high degree of functionality, possessing a carbon-carbon double bond with Z configuration, two halogen atoms, and two carbonyl groups, makes it an excellent starting point for the design and synthesis of novel multifunctionalized synthons. researchgate.netthieme-connect.degoogle.com These synthons can then be used as building blocks for more complex molecular architectures. researchgate.netthieme-connect.de
The selective reactivity of the different functional groups in this compound allows for controlled transformations, leading to synthons with specific arrangements of reactive centers. researchgate.net For example, reactions involving substitution of the chlorine atoms or modifications of the aldehyde and carboxylic acid functionalities can generate diverse intermediates. innovareacademics.inresearchgate.nettandfonline.com
The creation of novel building blocks derived from mucohalic acids, including those for direct vinylogous aldol addition, highlights their utility in developing new synthetic methodologies and accessing complex molecular scaffolds. thieme-connect.deresearcher.lifenih.gov
Stereoselective Synthesis Methodologies Employing this compound
While this compound itself exists in a racemic form due to the chiral center at C5 in its cyclic tautomer, its reactions can be incorporated into stereoselective synthesis methodologies. ingentaconnect.com
Studies have explored the diastereoselectivity observed in reactions involving this compound derivatives, such as the direct vinylogous aldol addition of α,β-dichloro-γ-butenolides and γ-butyrolactams. researcher.lifenih.gov Computational studies have been employed to understand the factors influencing the observed diastereoselectivity in these reactions, including the effect of substituents on the nitrogen atom in the case of γ-butyrolactams. researcher.life
Q & A
Q. What are the optimal laboratory conditions for synthesizing mucochloric acid, and how can its purity be validated?
this compound is synthesized via chlorination of furfural (C₅H₄O₂) in acidic media. A validated protocol involves reacting furfural with chlorine gas (Cl₂) in concentrated hydrochloric acid at 90–100°C for 1–2 hours . Post-synthesis, crystallization in cold water yields white crystals. Purity is confirmed by melting point analysis (124–128°C), HPLC (retention time comparison), and FT-IR spectroscopy (characteristic C=O stretch at 1720 cm⁻¹ and C-Cl at 750 cm⁻¹) . Note: Solubility discrepancies exist in literature (e.g., ethanol solubility varies between sources) ; cross-validate with thermogravimetric analysis (TGA) for decomposition profiles.
Q. What spectroscopic techniques are most effective for structural characterization of this compound derivatives?
For derivatives like pseudothioesters or Diels-Alder adducts, use:
- ¹H/¹³C NMR : Identify substituents (e.g., cyclohexyl groups in pseudothioesters show δ 1.2–1.8 ppm for CH₂) .
- X-ray crystallography : Resolve tautomeric forms (e.g., cyclic vs. open-chain structures) .
- UV-Vis : Monitor conjugation shifts (e.g., adducts with anthracene exhibit λmax ~300 nm due to extended π-systems) .
Q. How does pH influence the stability and reactivity of this compound in aqueous solutions?
this compound hydrolyzes in water, with stability dependent on pH. At pH < 4, the cyclic tautomer dominates, enhancing electrophilicity for nucleophilic attacks (e.g., thiol additions). Above pH 7, hydrolysis accelerates, forming dichloromaleic acid . Use buffered solutions (pH 4–6) for kinetic studies, validated by LC-MS to track degradation products .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound in Diels-Alder reactions?
this compound acts as a dienophile, favoring endo selectivity in Diels-Alder reactions due to secondary orbital interactions between its electron-deficient carbonyl groups and the diene’s π-system . Computational studies (DFT/B3LYP) reveal transition-state stabilization via H-bonding in polar solvents (e.g., MeCN). Experimental validation: Compare yields of anthracene adducts under varying solvent polarities .
Q. How do steric and electronic factors affect the kinetics of nucleophilic substitutions in this compound?
Second-order rate constants (k₂) for reactions with nucleophiles (e.g., thiols, amines) depend on:
- Steric hindrance : Bulky groups (e.g., tert-butyl) reduce k₂ by 10-fold compared to methyl groups .
- Electrophilicity : Chlorine’s electron-withdrawing effect increases α,β-unsaturated carbonyl reactivity. Kinetic assays using NBP (4-(4-nitrobenzyl)pyridine) show pH-independent alkylation rates (5.5–8.0), with k₂ = 0.15–0.30 M⁻¹s⁻¹ .
Q. What in vitro models are suitable for assessing this compound’s genotoxicity?
- Ames Test : Use TA100 Salmonella strains to detect base-pair mutations via histidine reversion .
- Comet Assay : Measure DNA strand breaks in human lymphocytes exposed to 10–100 µM this compound for 24 hours .
- HPLC-UV : Quantify etheno-DNA adducts (e.g., ε-carboxyethenoadenosine) formed at pH 4.0 and 90°C .
Q. How can computational chemistry predict this compound’s environmental persistence and degradation pathways?
- QSAR Models : Estimate biodegradation half-lives (e.g., EPI Suite predicts t₁/₂ = 30 days in soil) .
- Molecular Dynamics : Simulate hydrolysis pathways in aqueous environments; key intermediates include dichloromaleic anhydride . Validate with LC-HRMS in controlled aquatic microcosms.
Methodological Considerations
Q. How should researchers resolve contradictions in reported solubility and toxicity data for this compound?
- Solubility : Conflicting reports (e.g., ethanol vs. benzene solubility) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline phases .
- Toxicity : LD₅₀ variations (rat oral: 84–1000 mg/kg) likely reflect purity differences. Standardize assays using ≥98% pure samples (HPLC-validated) and control for hydrolysis products .
Q. What advanced analytical techniques are critical for studying tautomerism in this compound?
- Variable-Temperature NMR : Track equilibrium shifts between cyclic (lactone) and open-chain (dicarbonyl) forms at 25–100°C .
- Raman Spectroscopy : Monitor C=O and C-Cl vibrational modes to quantify tautomer ratios in solid vs. solution states .
Q. How can kinetic isotope effects (KIEs) elucidate reaction mechanisms of this compound with biomolecules?
Deuterate this compound at the α-position and measure k₂ for thiol additions. A primary KIE (k_H/k_D > 1) indicates rate-limiting C-S bond formation, while secondary KIEs suggest transition-state polarization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
